The NC9 compound is a selective inhibitor of Tissue Transglutaminase 2 (TG2), an enzyme involved in various cellular processes, including protein crosslinking and GTP binding. TG2 is implicated in several pathological conditions such as fibrosis, atherosclerosis, and cancer. The NC9 inhibitor was developed to target the transamidation activity of TG2, effectively locking the enzyme in an open conformation and abolishing its GTP-binding activity. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment.
NC9 was invented by Jeffrey Keillor at the University of Ottawa. It has been characterized as a small molecule tool compound specifically designed to inhibit TG2's activity selectively over other transglutaminases. The compound's efficacy has been demonstrated in various cellular models, particularly in cancer stem cells where it inhibits transamidation activity and reduces cell migration.
NC9 falls under the category of irreversible covalent inhibitors. It is classified as a small molecule compound with significant relevance in cancer research and drug discovery.
The synthesis of NC9 involves solid-phase peptide synthesis techniques, which allow for the construction of complex peptide-based inhibitors. The process includes the incorporation of specific amino acid sequences that enhance selectivity for TG2 over other isozymes within the transglutaminase family.
The synthesis pathway typically begins with the preparation of a peptidomimetic backbone, which is then modified to include additional amino acid spacers. These modifications are crucial for increasing the inhibitor's binding affinity and selectivity. For instance, introducing bulky negatively charged moieties enhances the inhibitor's interaction with TG2 while minimizing off-target effects.
The molecular formula of NC9 is C35H47N5O8S, with a molecular weight of 697.84 g/mol. The structure features a complex arrangement that includes a sulfonamide group and several functional groups that contribute to its inhibitory properties.
NC9 functions primarily through covalent modification of TG2, leading to irreversible inhibition of its enzymatic activity. The compound binds to the active site of TG2, preventing substrate access and altering the enzyme's conformation.
The binding assay for NC9 involves high-performance magnetic nanobeads coupled with structural dynamic analysis techniques such as native gel electrophoresis. These methods confirm that NC9 effectively inhibits transamidation activity by inducing conformational changes in TG2.
The mechanism by which NC9 inhibits TG2 involves locking the enzyme in an open conformation, which significantly reduces its ability to bind GTP and perform transamidation reactions. This alteration in conformation prevents the enzyme from engaging in its normal cellular functions, thereby disrupting pathways associated with disease progression.
Studies have shown that NC9 selectively abolishes GTP binding while inhibiting transamidation activity within cancer stem cells. This dual action is crucial for its therapeutic potential, particularly against aggressive tumors that exhibit resistance to conventional treatments.
NC9 is characterized by its stability under various storage conditions, typically requiring storage at low temperatures (0 - 4 °C for short-term; -20 °C for long-term). Proper storage can maintain its efficacy for extended periods (up to two years).
NC9 has significant applications in cancer research due to its ability to inhibit TG2 activity selectively. Its use has been explored in various studies focusing on:
Transglutaminase 2 (TG2) is a multifunctional enzyme encoded by the TGM2 gene on chromosome 20q11-12. Its 687-amino-acid structure (77.3 kDa) comprises four domains: an N-terminal β-sandwich (fibronectin/integrin binding), a catalytic core (Cys277-His335-Asp358 triad), and two C-terminal β-barrels (GTP/phospholipase C binding) [7] [9]. TG2 exists in two mutually exclusive conformational states governed by allosteric regulators:
Table 1: Structural and Functional Features of TG2 Conformations
Conformation | Stabilizing Factors | Primary Activities | Structural Features |
---|---|---|---|
Open/Extended | Ca²⁺ (millimolar) | Transamidase, RNA binding | Catalytic site exposed; β-barrels displaced (~120Å) |
Closed/Compact | GTP (micromolar) | GTP hydrolysis, G-protein signaling | Catalytic site occluded; domains tightly folded |
In the Ca²⁺-bound open state, TG2 catalyzes protein transamidation: the acyl-transfer reaction between glutamine residues and lysine primary amines or water. This forms ε-(γ-glutamyl)lysine isopeptide bonds or deamidates glutamine to glutamate. The catalytic tunnel, bridged by Trp241 and Trp332, accommodates substrates like gluten peptides in celiac disease or extracellular matrix (ECM) proteins in fibrosis [8] [4].
GTP/GDP binding induces a compact conformation where TG2 functions as a G-protein (Ghα), transducing signals from α1-adrenergic, oxytocin, and thromboxane receptors. This state activates phospholipase C-δ1 (PLC-δ1), driving pro-survival pathways like NF-κB and HIF-1α. Intracellular GTP concentrations (0.5 mM) favor this conformation, linking TG2 to cancer proliferation and metastasis [4] [9].
Ca²⁺ and GTP reciprocally regulate TG2 via six Ca²⁺-binding sites and a high-affinity GTP-binding pocket. Intracellularly, low Ca²⁺ (0.1–1 µM) and high GTP sustain the closed conformation. Extracellularly, Ca²⁺ (1–3 mM) promotes the open state. Mutants like R580K lock TG2 open, inducing apoptosis in cancer cells [1] [7].
TG2’s GTP-bound closed conformation drives aggressiveness in cancers (e.g., glioblastoma, triple-negative breast cancer) by:
TG2 overexpression correlates with poor prognosis in 85% of gastric cancers and 70% of glioblastomas [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7